molecular formula C7H9NS2 B14605475 Pyridine, 2-(ethyldithio)- CAS No. 60681-89-2

Pyridine, 2-(ethyldithio)-

Cat. No.: B14605475
CAS No.: 60681-89-2
M. Wt: 171.3 g/mol
InChI Key: NRWVNUNOIZNMTD-UHFFFAOYSA-N
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Description

Pyridine, 2-(ethyldithio)- (hypothetical structure: C₇H₉NS₂) is a pyridine derivative featuring a disulfide-linked ethyl group (-S-S-C₂H₅) at the 2-position. The ethyldithio substituent introduces a disulfide bond, distinguishing it from simpler thioether or alkyl-substituted pyridines. Such compounds are of interest in agrochemicals, pharmaceuticals, and materials science due to sulfur's role in redox reactivity and biological interactions .

Properties

IUPAC Name

2-(ethyldisulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c1-2-9-10-7-5-3-4-6-8-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWVNUNOIZNMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483876
Record name Pyridine, 2-(ethyldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60681-89-2
Record name Pyridine, 2-(ethyldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation of 1,5-dicarbonyls: This method involves the condensation of 2,3-ene-1,5-diones with ammonia, followed by oxidation.

    Hantzsch Synthesis: This method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia.

    Bohlmann-Rahtz Synthesis: This method involves the condensation of 1,3-dicarbonyl compounds with 3-aminoenones.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyldithio group activates the pyridine ring toward nucleophilic substitution (SN_\text{N}
Ar) at positions ortho and para to the substituent. This reactivity aligns with trends observed in 2-halopyridines and 2-sulfonylpyridines:

  • Thiolate displacement : The ethyldithio group can act as a leaving group in reactions with nucleophiles. For example, in the presence of NaSR (sodium thiolates), substitution occurs efficiently under mild conditions (50°C in THF, 3 hours) .

  • Fluoride replacement : Analogous to 2-fluoropyridines, the ethyldithio group may participate in tandem C–H fluorination and substitution reactions catalyzed by AgF₂ .

Table 1: Representative SN_\text{N}
Ar Conditions for 2-Substituted Pyridines

NucleophileBaseSolventTemp (°C)Time (h)Conversion (%)
NaSRNoneTHF503100
RNH₂Pri_i
₂NEtDMSO12018100

Radical and Redox Reactions

The ethyldithio moiety can participate in radical-mediated transformations:

  • Dimerization : Under radical conditions (e.g., Na or Raney Ni), pyridine derivatives dimerize to bipyridines. For 2-(ethyldithio)-pyridine, this could yield 4,4'- or 2,2'-bipyridine derivatives .

  • Minisci reaction : The compound may undergo alkylation at the 2-position via radical intermediates, as demonstrated for pyridine with pivalic acid and AgNO₃ .

Coordination Chemistry

The sulfur atoms in the ethyldithio group enable coordination to transition metals, forming complexes with potential catalytic applications:

  • Pd(II) complexes : Pyridine ligands with electron-withdrawing groups (EWGs) like -S-SC₂H₅ stabilize Pd(II) centers, enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki–Miyaura) .

  • Ligand-centered redox : The conjugated pyridine-sulfur system may undergo reversible redox processes, similar to aluminum complexes with pyridinyl-imino ligands .

Key Mechanistic Considerations

  • Electronic effects : The -S-SC₂H₅ group withdraws electron density via inductive effects, deactivating the pyridine ring toward electrophilic substitution but enhancing nucleophilic and radical reactivity .

  • Leaving group ability : The dithio group’s stability as a leaving group depends on reaction conditions, with fluoride or thiolate displacement being thermodynamically favorable .

Scientific Research Applications

Chemistry: Pyridine, 2-(ethyldithio)- is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: Pyridine derivatives are known for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Pyridine, 2-(ethyldithio)- may be explored for similar applications .

Industry: In the industrial sector, pyridine derivatives are used as solvents, catalysts, and intermediates in the production of dyes, rubber, and other materials .

Mechanism of Action

The mechanism of action of Pyridine, 2-(ethyldithio)- involves its interaction with molecular targets such as enzymes and receptors. The ethyldithio group can participate in thiol-disulfide exchange reactions, affecting the redox state of proteins and enzymes. This can lead to modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Research Findings and Gaps

  • Toxicity : Alkylpyridines (e.g., 2-ethyl-6-methylpyridine) show low acute toxicity, but disulfides may pose higher risks due to reactive sulfur species .
  • Computational Predictions : Log P for Pyridine, 2-(ethyldithio)- is estimated at ~2.8 (higher than 2-(methylthio)pyridine), suggesting greater membrane permeability .
  • Synthetic Challenges: No direct synthesis data exists for Pyridine, 2-(ethyldithio)-; methods must be extrapolated from thioether analogs .

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